molecular formula C4H9O6P B14287792 3-Hydroxy-3-phosphonobutanoic acid CAS No. 114751-28-9

3-Hydroxy-3-phosphonobutanoic acid

Cat. No.: B14287792
CAS No.: 114751-28-9
M. Wt: 184.08 g/mol
InChI Key: HCYKHCKJXLGVDY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phosphonobutanoic acid is an organic compound with the molecular formula C4H9O6P It is a derivative of butanoic acid, featuring both hydroxyl and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid or its derivatives. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phosphonobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphonic acid group can be reduced under specific conditions.

    Substitution: The hydroxyl and phosphonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or phosphonic acid groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce various esters or amides.

Scientific Research Applications

3-Hydroxy-3-phosphonobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phosphonobutanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This can lead to inhibition or activation of these enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoic acid: Lacks the phosphonic acid group, making it less versatile in certain reactions.

    Phosphonoacetic acid: Contains a phosphonic acid group but lacks the hydroxyl group, limiting its reactivity in some contexts.

Uniqueness

3-Hydroxy-3-phosphonobutanoic acid is unique due to the presence of both hydroxyl and phosphonic acid groups, which confer a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

CAS No.

114751-28-9

Molecular Formula

C4H9O6P

Molecular Weight

184.08 g/mol

IUPAC Name

3-hydroxy-3-phosphonobutanoic acid

InChI

InChI=1S/C4H9O6P/c1-4(7,2-3(5)6)11(8,9)10/h7H,2H2,1H3,(H,5,6)(H2,8,9,10)

InChI Key

HCYKHCKJXLGVDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(O)P(=O)(O)O

Origin of Product

United States

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